4-(trifluoromethyl)benzenesulfonic Acid
CAS No.:
Cat. No.: VC14331186
Molecular Formula: C7H5F3O3S
Molecular Weight: 226.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5F3O3S |
|---|---|
| Molecular Weight | 226.17 g/mol |
| IUPAC Name | 4-(trifluoromethyl)benzenesulfonic acid |
| Standard InChI | InChI=1S/C7H5F3O3S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H,11,12,13) |
| Standard InChI Key | RLTPXEAFDJVHSN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)O |
Introduction
Molecular Data
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IUPAC Name: 4-(Trifluoromethyl)benzenesulfonic acid
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CAS Number: 109787-11-3
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Molecular Formula:
Structural Features
The compound consists of a benzene ring substituted with a trifluoromethyl group () at the para position and a sulfonic acid group () attached to the aromatic ring. Its structure combines the electron-withdrawing effects of both functional groups, making it highly reactive in specific chemical environments.
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 226.17 g/mol |
| Functional groups | Trifluoromethyl, Sulfonic acid |
| SMILES representation | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)O |
General Synthetic Pathway
The synthesis of 4-(trifluoromethyl)benzenesulfonic acid typically involves:
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Aromatic sulfonation: A benzene derivative is treated with sulfur trioxide or chlorosulfonic acid.
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Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethanesulfonic acid derivatives under appropriate conditions .
Key Reaction Conditions
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Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
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Catalysts: Lewis acids or bases to facilitate electrophilic substitution.
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Temperature Range: Typically conducted at moderate to high temperatures depending on the reactivity of starting materials.
Role in Organic Synthesis
4-(Trifluoromethyl)benzenesulfonic acid is widely used as:
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A precursor for synthesizing sulfonamide derivatives, which exhibit biological activities such as antimicrobial or anticancer properties .
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A strong acid catalyst in organic reactions due to its electron-withdrawing trifluoromethyl group enhancing acidity.
Biological Relevance
Derivatives of this compound have been explored for their potential as:
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Antimalarial agents through their ability to inhibit enzymes like dihydropteroate synthase (DHPS) .
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Antimicrobial agents in medicinal chemistry due to their structural compatibility with bioactive molecules .
Hazard Classification
According to Globally Harmonized System (GHS) standards:
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Skin and Eye Irritation: Causes severe irritation upon contact.
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Respiratory Effects: May cause respiratory tract irritation if inhaled.
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Acute Toxicity: Harmful if swallowed or absorbed through the skin .
Precautions
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Use protective equipment such as gloves, goggles, and lab coats.
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Handle in well-ventilated areas or under fume hoods.
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Store in tightly sealed containers away from incompatible materials like strong bases or oxidizers.
Table: Biological Activities of Related Compounds
| Derivative Type | Activity | Reference |
|---|---|---|
| Triazolyl benzenesulfonamides | Antimalarial | |
| Arylmethylthio benzenesulfonamides | Anticancer (e.g., apoptosis induction) |
These studies highlight the versatility of sulfonic acid derivatives in drug discovery and development.
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